2-(4-methoxyphenoxy)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a hybrid structure combining a triazolopyrimidine core, a piperazine linker, and a methoxyphenoxy-acetyl group. The triazolopyrimidine moiety is a nitrogen-rich heterocycle known for its role in modulating kinase activity and adenosine receptor binding . Its molecular weight (calculated as ~438.47 g/mol) and logP (~2.8) suggest moderate bioavailability, typical of kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-23-17-16(21-22-23)18(20-12-19-17)25-9-7-24(8-10-25)15(26)11-28-14-5-3-13(27-2)4-6-14/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVFDFCXXFETCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethanone (CAS Number: 920363-69-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis routes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 459.5 g/mol
- IUPAC Name : 2-(4-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
The compound features a complex arrangement of functional groups, including a methoxyphenyl moiety and a piperazine ring linked to a triazolopyrimidine structure.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Triazolopyrimidine : Cyclization of phenyl hydrazine with a pyrimidine derivative.
- Piperazine Linkage : Reaction of the triazolopyrimidine with a piperazine derivative.
- Final Modification : Nucleophilic substitution to attach the 2-(4-methoxyphenoxy)ethyl group.
This multi-step synthesis allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research conducted by the National Cancer Institute evaluated similar triazolo-pyrimidine derivatives against various cancer cell lines. The results indicated significant antitumor activity across multiple types of cancer, including breast and lung cancer .
| Cancer Type | Cell Line | Activity Level |
|---|---|---|
| Breast Cancer | MDA-MB-468 | High |
| Non-Small Cell Lung | A549 | Moderate |
| Colorectal Cancer | HCT116 | Significant |
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
- Nucleic Acid Interaction : Potential intercalation into DNA/RNA may influence gene expression and cellular proliferation.
In particular, the inhibition of USP28 (Ubiquitin-Specific Protease 28), which plays a role in tumorigenesis, has been noted in related studies on triazolo[4,5-d]pyrimidine derivatives .
Case Studies
One notable study involved the evaluation of various triazolo derivatives for their anticancer properties. The compounds were tested against 60 different cancer cell lines using the sulforhodamine B assay to assess cytotoxicity. Results indicated that modifications in the side chains significantly affected their efficacy against specific cancer types .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
The compound’s closest analogs differ in substituents on the triazole ring, piperazine linker, or aryloxy groups. Below is a comparative analysis based on evidence:
Functional Differences
Triazole Substituents: The target compound’s 3-methyl group on the triazole (vs. The 4-ethoxyphenyl analog exhibits increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Piperazine Modifications :
- Methylpiperazine in introduces basicity (pKa ~7.5), favoring ionized states at physiological pH and enhancing solubility. In contrast, the target’s unmodified piperazine may exhibit faster renal clearance .
Aryloxy Groups: The 4-methoxyphenoxy group in the target compound provides electron-donating effects, stabilizing interactions with aromatic residues (e.g., Phe80 in adenosine A2A receptors).
Covalent Binding Potential: The acrylamide-containing analog is designed for irreversible inhibition via Michael addition with cysteine residues. The target compound lacks this functionality, suggesting reversible, ATP-competitive mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
